
3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-1H-pyrazol-5(4H)-one is a chemical compound with the molecular formula C3H6N4O It is a derivative of pyrazole, characterized by the presence of two amino groups at the 3rd and 4th positions and a keto group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the cyclization of 3,4-diaminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of 3,4-Diamino-1H-pyrazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 3,4-diamino-1H-pyrazol-5-ol.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
3,4-Diamino-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diamino-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1H-pyrazole: Similar structure but with amino groups at different positions.
4-Amino-1H-pyrazol-5(4H)-one: Lacks one amino group compared to 3,4-Diamino-1H-pyrazol-5(4H)-one.
1,2-Diaminobenzene: Contains a benzene ring instead of a pyrazole ring.
Uniqueness
3,4-Diamino-1H-pyrazol-5(4H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual amino groups and keto functionality make it a versatile compound for various applications.
Properties
CAS No. |
45514-28-1 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
3,4-diamino-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h1H,4H2,(H2,5,6)(H,7,8) |
InChI Key |
PZQUSVQXQJZMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


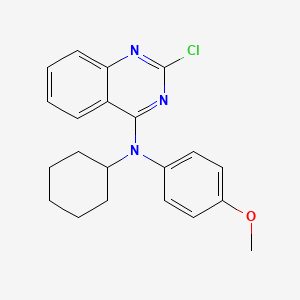
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
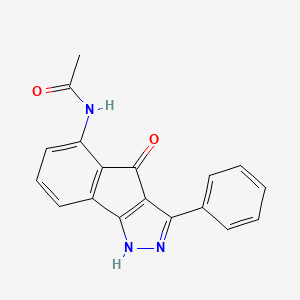
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
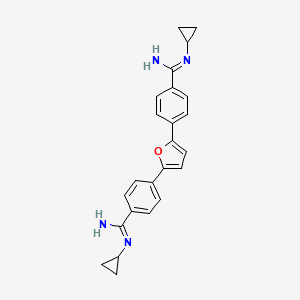
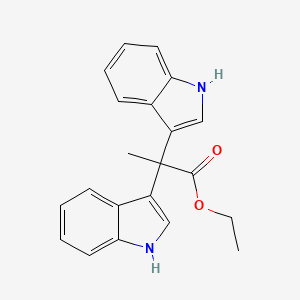
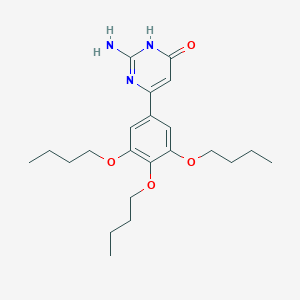
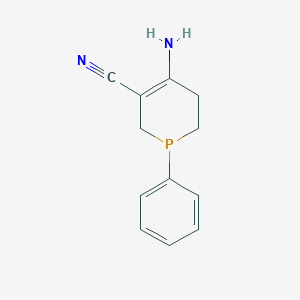
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
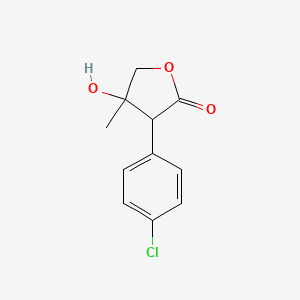
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
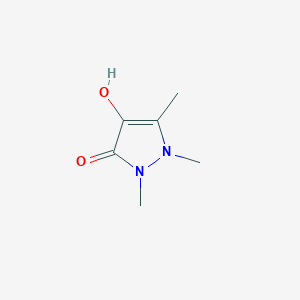
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
